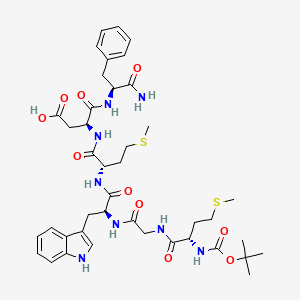

Boc-Met-Gly-Trp-Met-Asp-Phe-NH2

Description

Conceptual Framework of Peptide Hormone Analogs in Modern Pharmacology

Peptide hormone analogs are synthetic molecules designed to mimic or block the actions of endogenous peptides. Their development is a strategic endeavor to create therapeutic agents with improved properties, such as enhanced stability, selectivity for specific receptor subtypes, and tailored biological activity. The clinical application of such analogs is rapidly expanding, with modifications like the inclusion of unusual amino acid residues or conformational constraints being key to achieving specific biological effects.

The core principle behind the use of peptide analogs lies in their ability to interact with the same receptors as their natural counterparts. This interaction can elicit a range of responses, from full agonism (mimicking the natural hormone's effect) to partial agonism or competitive antagonism (blocking the natural hormone's effect). This versatility makes them invaluable tools in both clinical settings and fundamental research. A prime example of this is the development of glucagon-like peptide-1 (GLP-1) receptor agonists, which mimic the action of the native GLP-1 hormone and have become important therapeutics for type 2 diabetes and obesity. nih.gov

The Cholecystokinin (B1591339) Neuropeptide-Hormone Family: Diversity, Biosynthesis, and Multifaceted Physiological Roles

Cholecystokinin (CCK) is a peptide hormone with a dual identity, functioning as both a gastrointestinal (GI) hormone and a neuropeptide in the central nervous system (CNS). dtic.milnih.gov It is part of a family of peptides that share a common C-terminal tetrapeptide amide sequence with gastrin. nih.gov CCK is synthesized as a preprohormone and undergoes post-translational processing to generate a variety of biologically active forms, with CCK-8 (an octapeptide) and CCK-33 (containing 33 amino acids) being prominent examples. nih.gov

In the periphery, CCK is primarily released from I-cells in the duodenum and jejunum in response to dietary fats and proteins. nih.govnih.gov Its classical physiological roles include stimulating gallbladder contraction, promoting pancreatic enzyme secretion, and regulating gastric emptying. nih.govnih.govmdpi.com In the CNS, CCK is one of the most abundant neuropeptides and is involved in a diverse range of functions, including satiety signaling, anxiety, and memory. dtic.milmdpi.com

Strategic Design Principles for Modulating Cholecystokinin Receptor Activity

The biological actions of CCK are mediated by two main G protein-coupled receptor subtypes: CCK-A (for alimentary) and CCK-B (for brain), now also known as CCK1R and CCK2R, respectively. dtic.mil These receptors exhibit distinct ligand recognition properties. The CCK-A receptor is highly selective for the sulfated forms of CCK, whereas the CCK-B receptor binds both sulfated and non-sulfated CCK peptides, as well as gastrin, with high affinity. nih.gov

The design of selective CCK receptor ligands is a key strategy in pharmacological research. Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular requirements for receptor binding and activation. For instance, the C-terminal phenylalanine amide and the tryptophan moieties of CCK are critical for interaction with both receptor subtypes. Modifications to the C-terminal Phe residue can significantly impact biological potency. Furthermore, the N-terminal portion of CCK analogs can be modified to influence their stability and pharmacokinetic properties. The development of both peptide and non-peptide antagonists has been crucial in demonstrating the physiological importance of endogenous CCK. dtic.mil

Boc-Met-Gly-Trp-Met-Asp-Phe-NH2: A Focused Academic Investigation into its Role as a Cholecystokinin Octapeptide Fragment Analog

The compound this compound is a synthetic heptapeptide (B1575542) that represents a protected fragment of the C-terminal portion of cholecystokinin. The "Boc" group (tert-butyloxycarbonyl) is a widely used protecting group in peptide synthesis, temporarily masking the N-terminal amino group to allow for controlled, stepwise elongation of the peptide chain.

While specific research data on the synthesis and biological activity of this exact heptapeptide is not extensively documented in publicly available literature, its structure allows for several inferences based on the known SAR of related CCK analogs. It is closely related to the C-terminal heptapeptide of CCK (CCK-7). The N-terminal Boc protection is a common strategy in the synthesis of peptide analogs for research purposes.

Studies on other Boc-protected CCK-7 analogs have shown that they can be potent and selective ligands for CCK receptors. For example, modifications to the C-terminal phenylalanine in Boc-protected CCK-7 have yielded analogs with interesting pharmacological profiles, including some with suppressed central nervous system effects. This suggests that this compound likely serves as a valuable tool for investigating the structure-function relationships of the CCK system.

The replacement of the N-terminal amino acid of CCK-8 (Asp) with a Boc-protected methionine in this fragment could influence its interaction with CCK receptors and its metabolic stability. Research on related analogs has shown that even subtle changes in the N-terminal region can affect receptor affinity and agonist/antagonist properties.

The table below presents hypothetical data based on the activities of similar CCK analogs to illustrate the types of research findings that would be relevant for this compound.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| CCK-8 (sulfated) | CCK-A | ~1 | Full Agonist |

| CCK-8 (sulfated) | CCK-B | ~1 | Full Agonist |

| Boc-[Phe(triMe)7]CCK-7 | CCK-A | Data not specified | Agonist |

| Boc-[Phe(pentaMe)7]CCK-7 | CCK-A | Data not specified | Partial Agonist |

| Boc-Trp-Orn(Z)-Asp-NH2 | CCK-A | 200 | Antagonist |

This table is illustrative and based on data for related compounds. Specific data for this compound is not available in the cited sources.

Properties

IUPAC Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H56N8O10S2/c1-41(2,3)59-40(58)49-28(15-17-60-4)36(54)44-23-33(50)45-31(20-25-22-43-27-14-10-9-13-26(25)27)38(56)46-29(16-18-61-5)37(55)48-32(21-34(51)52)39(57)47-30(35(42)53)19-24-11-7-6-8-12-24/h6-14,22,28-32,43H,15-21,23H2,1-5H3,(H2,42,53)(H,44,54)(H,45,50)(H,46,56)(H,47,57)(H,48,55)(H,49,58)(H,51,52)/t28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNBFKNPGFMLFA-XDIGFQIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H56N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Pharmacology and Receptor Binding Profile of Boc Met Gly Trp Met Asp Phe Nh2

Differential Affinity and Selectivity for Cholecystokinin (B1591339) Receptor Subtypes

The interaction of Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 with cholecystokinin (CCK) receptors is characterized by a differential affinity for the two primary subtypes, CCK1 and CCK2. This selectivity is a key aspect of its molecular pharmacology.

Interactions with Cholecystokinin Type 1 (CCK1/CCKA) Receptors

The CCK1 receptor, often referred to as the "peripheral" type, is predominantly found in the gallbladder and pancreas. The affinity of this compound for CCK1 receptors is influenced by its structural components. Studies on analogous compounds have shown that modifications at the N-terminus, such as the addition of a Boc group, can impact binding affinity. For instance, the replacement of a benzyloxycarbonyl (Z) group with a Boc group in related CCK-8 analogues resulted in a slight decrease in affinity for pancreatic binding sites, which are rich in CCK1 receptors. nih.gov This suggests that while the core peptide sequence ensures interaction, the N-terminal modification modulates the strength of this binding at the CCK1 receptor.

Interactions with Cholecystokinin Type 2 (CCK2/CCKB) Receptors

The CCK2 receptor, also known as the gastrin receptor, is prevalent in the central nervous system and the stomach. The C-terminal tetrapeptide sequence, Trp-Met-Asp-Phe-NH2, is a potent agonist at CCK2 receptors. The compound Boc-Trp-Met-Asp-Phe-NH2, a modified version of tetragastrin, is recognized as a CCK-4 receptor agonist, a functional variant of the CCK2 receptor. Research on related fragments has demonstrated that even smaller components, such as the tripeptide Boc-L-tryptophyl-L-methionyl-L-aspartic acid amide, can exhibit antagonist activity at gastrin receptors, underscoring the significance of the Boc-Trp-Met-Asp moiety for CCK2 receptor interaction. nih.gov

Heterogeneity of Peripheral versus Central Receptor Recognition

The differential binding of this compound to peripheral (mainly CCK1) versus central (mainly CCK2) receptors is a critical aspect of its pharmacological profile. Studies on analogous CCK8 derivatives have indicated that alterations to the N-terminal protecting group can lead to a slight reduction in affinity for both pancreatic (peripheral) and brain (central) receptor binding sites. nih.gov This suggests that while the compound is likely to interact with both receptor subtypes, its affinity may not be equal, leading to a degree of receptor selectivity. The inherent preference of the core Trp-Met-Asp-Phe-NH2 sequence for the CCK2 receptor suggests that this compound would likely exhibit a higher affinity for central CCK2 receptors compared to peripheral CCK1 receptors.

Quantitative Radioligand Binding Assays

The affinity of this compound for CCK receptors is quantitatively determined through radioligand binding assays. These assays provide crucial data on the compound's binding characteristics.

Competitive Displacement Binding Studies with Established Ligands (e.g., [3H]Boc[Ahx28s31]CCK-(27-33), 125I Bolton-Hunter-labeled CCK-8)

Competitive displacement binding assays are a standard method to evaluate the affinity of a test compound. In these experiments, a radiolabeled ligand with known high affinity for the receptor, such as ¹²⁵I Bolton-Hunter-labeled CCK-8 or [³H]pCCK8, is incubated with cell membranes expressing the target receptor. nih.gov The addition of increasing concentrations of the unlabeled test compound, this compound, results in the displacement of the radioligand from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value is then used to calculate the inhibition constant (Ki).

Determination of Inhibition Constants (Ki Values) and Receptor Occupancy

| Parameter | Description | Relevance to this compound |

| IC50 | The concentration of a ligand that displaces 50% of a specific radioligand from its receptor. | Determined in competitive binding assays to measure the compound's potency in inhibiting radioligand binding. |

| Ki | The inhibition constant, representing the affinity of a ligand for a receptor. | Calculated from the IC50 value; a lower Ki indicates higher affinity. Essential for quantifying the compound's binding to CCK1 and CCK2 receptors. |

| Receptor Occupancy | The percentage of receptors bound by a ligand at a given concentration. | Related to the Ki value and the concentration of the compound; influences the magnitude of the biological response. |

Receptor Activation Mechanisms and Downstream Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of intracellular events. The nature and intensity of these events are determined by the compound's efficacy, potency, and potential for antagonistic action.

This compound is a derivative of tetragastrin, the C-terminal tetrapeptide of gastrin, and is recognized as an agonist at cholecystokinin (CCK) receptors. The addition of the N-terminal Boc (tert-butyloxycarbonyl) protecting group is a critical modification that influences its pharmacological activity.

Research on related N-protected tetrapeptides has demonstrated that the Boc-substituent can be optimal for achieving high affinity at the CCK-B receptor subtype. nih.gov The agonistic character of such compounds is often evaluated through their ability to stimulate physiological responses. For instance, studies on analogous compounds have looked at their capacity to induce gastric acid secretion. nih.gov While specific EC50 values for this compound are not detailed in the provided information, the broader class of Boc-CCK4 derivatives has been shown to possess potent agonist activity. nih.gov The removal of certain protecting groups on related molecules has been observed to convert them into full agonists, highlighting the delicate structure-activity relationship. nih.gov

Table 1: Agonistic Profile of Related CCK Receptor Ligands

| Compound | Receptor Target | Observed Effect |

|---|---|---|

| Boc-CCK4 Derivatives | CCK-B | Agonist activity in gastric acid secretion nih.gov |

| Analogues with removed protecting groups | CCK Receptors | Full agonists nih.gov |

The structural characteristics of this compound also confer the potential for antagonistic activity. The balance between agonism and antagonism is finely tuned by its chemical structure. In the broader family of CCK peptide derivatives, minor modifications can shift a compound from an agonist to a partial agonist or even a full antagonist. nih.govnih.gov

For example, studies on closely related Boc-protected peptides have shown that while some act as agonists, others can competitively antagonize the effects of endogenous ligands like CCK-8. nih.govnih.gov This antagonistic action is typically quantified by determining the compound's inhibitory constant (Ki) or its pA2 value, which measures the concentration required to shift the agonist dose-response curve. While some Z-derivatives (containing a benzyloxycarbonyl group) have demonstrated no intrinsic activity and act as competitive antagonists, the replacement of the Z group with a Boc group has been noted to slightly decrease the affinity for both pancreatic and brain CCK receptors and their potency as peripheral antagonists. nih.gov

Table 2: Antagonistic Properties of Related CCK Receptor Ligands

| Compound | Receptor Target | Antagonistic Measurement | Finding |

|---|---|---|---|

| Z-derivatives of CCK analogues | Pancreatic CCK Receptors | Amylase Secretion Assay | Competitively antagonized CCK8-induced stimulation nih.gov |

| Boc-Trp-Orn(Z)-Asp-NH2 | Pancreatic CCK Receptors | pA2 | 6.63 nih.gov |

| Boc-Trp-Orn(Z)-Asp-NH2 | Pancreatic CCK Receptors | KI | 2.0 +/- 0.2 x 10(-7) M nih.gov |

The activation of CCK receptors by agonists typically leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The measurement of inositol phosphate (B84403) (IP) formation is a common method to assess the agonistic or antagonistic properties of compounds targeting these receptors.

In studies of related CCK-B receptor ligands, the capacity to influence IP formation has been a key metric. For instance, some derivatives have been shown to act as full CCK-B antagonists by inhibiting CCK-8-induced inositol phosphate formation in cells transfected with the CCK-B receptor. nih.gov Conversely, other related compounds have been identified as partial CCK-B agonists in this same assay. nih.gov The signaling cascade initiated by this compound and its direct influence on IP3-dependent or independent pathways require further specific investigation to be fully elucidated.

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. This phenomenon has been observed for various G protein-coupled receptors, including CCK receptors.

The existing research on Boc-protected CCK derivatives hints at the possibility of functional selectivity. The observation that a compound can act as a partial agonist in an inositol phosphate formation assay while behaving as an antagonist in an electrophysiological assay (measuring neuronal firing rate) suggests that it may be differentially modulating distinct downstream signaling pathways. nih.gov This discrepancy in activity across different functional assays is a hallmark of biased agonism. However, a comprehensive investigation into the functional selectivity profile of this compound, specifically detailing its bias towards G-protein versus β-arrestin pathways, has not been found in the provided search results.

Structure Activity Relationship Sar of Boc Met Gly Trp Met Asp Phe Nh2: Defining Key Pharmacophoric Elements

Correlation of Peptide Structure with Receptor Binding and Functional Efficacy

The biological function of Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 is intricately linked to its primary structure. The specific sequence of amino acids, along with modifications at both the N- and C-termini, dictates the peptide's affinity for CCK receptors and its efficacy in initiating a cellular response.

Influence of the N-terminal Boc Group on Receptor Engagement

The N-terminal tert-butyloxycarbonyl (Boc) group is a synthetic addition that significantly modulates the pharmacological profile of CCK-7 analogs. While the native peptide has a free amino terminus, the bulky and lipophilic Boc group has been shown to be an optimal N-protecting group for enhancing affinity, particularly for the CCK-B receptor subtype. nih.gov This enhancement is likely due to favorable hydrophobic interactions within the receptor's binding pocket or by conformationally constraining the peptide backbone into a more bioactive shape. Studies on related tetrapeptides have demonstrated that the choice of the N-terminal protecting group can switch a compound's activity from an agonist to an antagonist, highlighting the critical role of this moiety in receptor engagement and functional outcome. nih.gov

Significance of the Methionine Residues and Their Role in Receptor Affinity and Ligand Stability

The two methionine (Met) residues in the sequence are crucial for high-affinity receptor binding. SAR studies have shown that substitutions at these positions often lead to a dramatic decrease in affinity. The Met residue adjacent to the N-terminal Boc group and the one following the tryptophan (Trp) residue are both considered part of the core pharmacophore. The sulfur atom in the methionine side chain can engage in unique interactions, including the formation of energetically stabilizing Met-aromatic motifs with aromatic residues either on the peptide itself or within the receptor. nih.gov This interaction can provide an additional stabilization energy of 1-1.5 kcal/mol compared to standard hydrophobic interactions. nih.gov However, a significant liability of methionine is its susceptibility to oxidation, which can diminish the peptide's biological activity, presenting a challenge for the development of stable therapeutic agents.

Impact of Glycine (B1666218) Conformation on Receptor Interaction

The glycine (Gly) residue at the third position provides essential conformational flexibility to the peptide backbone. Lacking a side chain, glycine can adopt a much wider range of dihedral angles (phi and psi) than other amino acids. This flexibility acts as a "hinge," allowing the peptide to fold into the specific β-turn and γ-turn conformations necessary for the correct spatial orientation of the critical Trp, Met, Asp, and Phe residues for optimal receptor binding. nih.gov This folded conformation is a key characteristic of CCK peptides. nih.gov Replacing glycine with more conformationally restricted amino acids typically results in a substantial loss of affinity, underscoring the importance of this flexibility for achieving the precise ligand-receptor complementarity required for activation.

Role of the C-terminal Amidation in Ligand Recognition

The amidation of the C-terminal phenylalanine (Phe) residue is an absolute prerequisite for the biological activity of CCK-7 and its analogs. dtic.mil This post-translational modification, common in many neuropeptides, neutralizes the negative charge of what would otherwise be a terminal carboxylate group. The resulting primary amide is believed to form critical hydrogen bonds with the receptor, serving as a key anchor point for the C-terminus of the ligand within the binding pocket. nih.govresearchgate.net This interaction ensures the correct positioning of the C-terminal aromatic ring and the preceding residues for high-affinity binding and receptor activation. The corresponding peptide with a free C-terminal acid is practically devoid of activity, which unequivocally demonstrates the essential role of the C-terminal amide in ligand recognition. dtic.milnih.gov

Conformational Analysis and Molecular Determinants of Activity

The biological activity of this compound is governed not just by its amino acid sequence but by the specific three-dimensional shape it adopts. Conformational analysis seeks to understand this active conformation and the molecular forces that stabilize it. lumenlearning.com

Structural Impact of Pseudopeptide Bonds on Ligand-Receptor Complementarity

To improve upon the natural peptide structure, particularly to enhance metabolic stability against peptidases, researchers have introduced pseudopeptide bonds (amide bond isosteres) into CCK analogs. These modifications, such as replacing a standard -CO-NH- amide bond with a reduced -CH2-NH- bond, can significantly alter the peptide's conformational flexibility and geometry. nih.gov While these changes can protect the peptide from enzymatic degradation, they also impact ligand-receptor complementarity. The goal of such modifications is to maintain or improve the bioactive conformation while increasing stability. A successful modification will result in an analog that retains high affinity for the receptor, indicating that the new, more rigid structure is still complementary to the receptor's binding site. nih.gov This approach has been used to develop more drug-like CCK receptor ligands with improved pharmacokinetic properties.

SAR Data on CCK Receptor Ligands

The following table summarizes findings from various structure-activity relationship studies, illustrating how modifications to the core peptide sequence affect binding affinity for CCK receptors.

| Compound/Modification | Key Structural Feature | Effect on Receptor Affinity | Reference |

| CCK-8 (sulfated) | Native peptide with sulfated Tyrosine | High affinity for CCK-A receptor (Ki ~0.6-1 nM) | nih.gov |

| CCK-8 (desulfated) | Removal of sulfate (B86663) group from Tyrosine | ~500-fold reduction in affinity for CCK-A receptor | nih.gov |

| Gastrin / CCK-4 | Lacks N-terminal sequence and sulfation | 1,000 to 10,000-fold reduction in affinity for CCK-A receptor | nih.gov |

| Boc-[Nle28,31]CCK-7 | Methionine residues replaced by Norleucine | Retains high affinity, improved stability against oxidation | plos.org |

| Analogs with C-terminal free acid | C-terminal Phe-NH2 replaced with Phe-COOH | Virtually inactive, loss of binding affinity | dtic.milnih.gov |

| Analogs with Glycine substitution | Glycine replaced with a more rigid amino acid | Significant reduction in binding affinity | nih.gov |

Role of Cyclic Analogs in Defining Bioactive Conformations and Receptor Selectivity

The flexibility of linear peptides like this compound often makes it challenging to pinpoint the exact conformation responsible for biological activity. To address this, researchers have synthesized and studied cyclic analogs to lock the peptide into more rigid structures. This approach has been crucial in defining the bioactive conformations necessary for binding to and activating cholecystokinin (B1591339) (CCK) receptors, and in developing analogs with high receptor selectivity.

By deducing the N-terminal folding of the tyrosine-sulfated octapeptide of cholecystokinin (CCK-8), researchers synthesized cyclic CCK analogs. nih.gov These analogs were designed to mimic the proposed bioactive conformation. Two such cyclic analogs, referred to as compound I and compound II, were found to be competitive inhibitors of a radiolabeled CCK analog at central CCK receptors. nih.gov

These cyclic compounds demonstrated a remarkable degree of selectivity for central (CCK-B) receptors over peripheral (CCK-A) receptors. nih.govpnas.org This high selectivity was coupled with a strong binding affinity for the central receptors. nih.govpnas.org The selectivity of these cyclic analogs for central CCK receptors is highlighted by their selectivity factors, which are significantly high. pnas.org Furthermore, these cyclic analogs showed very weak activity in stimulating amylase release from pancreatic acini, a function mediated by peripheral CCK-A receptors. nih.gov This indicates that the constrained conformation of these cyclic analogs is preferentially recognized by the central CCK-B receptors, providing valuable insights into the distinct conformational requirements of the two receptor subtypes.

The anorectic activity of certain analogs has been shown to be blocked by specific CCK-A receptor antagonists, confirming that this physiological effect is mediated through the CCK-A receptor. nih.gov The development of these selective cyclic analogs provides powerful tools to investigate the distinct physiological roles of central and peripheral CCK receptor systems. pnas.org

Table 1: Binding Characteristics of Cyclic CCK Analogs

| Compound | Receptor Type | Ki (nM) | Selectivity (Pancreas Ki / Brain Ki) |

|---|---|---|---|

| Compound I | Central (Brain) | 5.1 | 179 |

| Compound II | Central (Brain) | 0.49 | 1979 |

Computational Approaches in Structure-Activity Relationship Elucidation

Computational modeling has become an indispensable tool for understanding the intricate interactions between ligands like this compound and their receptors at a molecular level. These methods complement experimental data to provide a more complete picture of the structure-activity relationship.

Homology Modeling of Cholecystokinin Receptors and Ligand-Binding Domains

In the absence of high-resolution crystal structures for the cholecystokinin receptors for many years, researchers relied on homology modeling to create theoretical three-dimensional structures. These models are typically built using the known crystal structures of other related G protein-coupled receptors (GPCRs), such as the β2-adrenergic receptor and the A2a-adenosine receptor, as templates. nih.gov The cholecystokinin A (CCK-A) and cholecystokinin B (CCK-B) receptors share approximately 50% amino acid identity, with the highest similarity (around 70% identity) found in the transmembrane domains. nih.gov This high degree of homology, particularly in the transmembrane regions, makes them suitable candidates for this modeling approach. nih.gov

These homology models provide a structural framework to visualize the ligand-binding pocket and to understand how peptides like this compound might dock into the receptor. nih.gov The models incorporate key structural features of GPCRs, including the seven transmembrane helices, extracellular and intracellular loops, a conserved disulfide bond between the first and second extracellular loops, and potential sites for glycosylation and palmitoylation. nih.gov The differences in the amino acid sequences between the CCK-A and CCK-B receptors, distributed throughout their structures, are believed to be the basis for their distinct ligand binding, signaling, and regulatory properties. nih.gov

Molecular Docking Studies of this compound and its Analogs with Receptor Models

Molecular docking simulations are used to predict the preferred binding orientation of a ligand to its receptor. In the context of this compound and its analogs, docking studies with homology models of the CCK receptors have been instrumental in refining our understanding of the key interactions. These studies have been guided and validated by experimental data, including photoaffinity labeling and fluorescence resonance energy transfer (FRET) studies, which provide distance constraints between the ligand and specific receptor residues. nih.gov

For instance, photoaffinity labeling experiments have identified specific residues in the extracellular loops of the CCK receptor that are in close proximity to the bound ligand. nih.gov These experimental constraints are then incorporated into the docking simulations to generate more accurate models of the ligand-receptor complex. nih.gov The resulting models of the agonist-occupied receptor have been shown to be consistent with a wealth of experimental data, representing highly refined models for a peptide hormone receptor. nih.gov These docking studies have also revealed that the C-terminal portion of the peptide binds deep within the receptor's transmembrane core, while the N-terminus is positioned towards the extracellular space. biorxiv.org

Elucidation of Specific Amino Acid Interactions within the Receptor Binding Pocket

A combination of mutagenesis studies and computational modeling has allowed for the identification of specific amino acid residues within the cholecystokinin receptors that are critical for ligand binding and selectivity. The binding pocket for CCK peptides is extensive, involving residues from the extracellular loops and the transmembrane helices. nih.gov

Key interactions for the CCK-A receptor include:

Sulfate group of Tyr(SO3H): This group forms an important ionic interaction with a positively charged residue in the second extracellular loop (ECL2) of the CCK-A receptor. nih.gov

C-terminal Phe-NH2: The phenyl ring of the C-terminal phenylalanine fits into a generous hydrophobic pocket within the receptor. nih.gov Modifications to this residue have shown that the receptor can accommodate various bulky hydrophobic groups, leading to analogs with increased potency. nih.gov

Aspartic Acid: The penultimate aspartic acid residue of the peptide interacts with specific residues in the receptor's binding site. wikipedia.org

Alanine scanning mutagenesis, where individual amino acids in the receptor are replaced with alanine, has identified several residues in the N-terminus and the first and second extracellular loops that significantly impact ligand affinity. nih.gov For example, mutations in the first extracellular loop of the CCK-A receptor have been shown to dramatically decrease the affinity for CCK-8. nih.gov These findings highlight that despite their high affinity for CCK-8, the CCK-A and CCK-B receptors have distinct binding sites, with different amino acid contacts contributing to the binding of the peptide. nih.gov

Table 2: Key Receptor Residues in Ligand Binding

| Receptor Domain | Residue | Interaction with Ligand |

|---|---|---|

| ECL2 | Arginine (R197 in CCKAR) | Ionic interaction with the sulfate group of Tyr(SO3H). nih.gov |

| Transmembrane Pocket | Hydrophobic residues | Forms a pocket for the C-terminal Phenylalanine. nih.gov |

| ECL1 | Leucine (L103), Phenylalanine (F107) | Decreased CCK-8 affinity when mutated in CCKAR. nih.gov |

This table summarizes key interactions identified through various studies.

Molecular Dynamics Simulations to Understand Ligand-Receptor Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations have been used to study the conformational changes in both the ligand and the receptor upon binding. These simulations can help to understand the flexibility of the peptide and how it adapts to the binding pocket.

For instance, MD simulations have been employed to study the conformational preferences of CCK analogs. nih.gov By performing simulations in different environments, such as water and membrane-mimicking environments, researchers can gain insights into the structures that may be important for biological activity. nih.gov These simulations have shown that peptides can adopt various conformations, including beta-turns, which may be crucial for receptor binding and activation. nih.govnih.gov Furthermore, MD simulations can shed light on the allosteric mechanisms by which ligand binding at the extracellular surface can induce conformational changes in the intracellular domains of the receptor, leading to G protein coupling and signal transduction. nih.gov The dynamic nature of the receptor, influenced by factors like membrane cholesterol, can affect ligand binding and signaling, and MD simulations are a powerful tool to explore these complex processes. nih.gov

Advanced Biomedical Research Applications of Boc Met Gly Trp Met Asp Phe Nh2 and Its Analogs

Utility as Biochemical Probes in Cholecystokinin (B1591339) Receptor Research

The specific binding characteristics of Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 and its analogs are instrumental in exploring the nuances of cholecystokinin receptors, particularly in distinguishing between receptor subtypes and their distribution in central versus peripheral tissues.

Dissecting Cholecystokinin Receptor Subtype Heterogeneity

The existence of different cholecystokinin receptor subtypes, primarily CCK-A and CCK-B receptors, necessitates the use of selective ligands to understand their distinct physiological functions. Analogs of this compound have been synthesized and evaluated to probe this heterogeneity. For instance, modifications to the peptide backbone, such as the replacement of methionine with norleucine (Nle) to create analogs like Boc[Nle28, Nle31]CCK27-33, have been shown to be equipotent to the native CCK-8 in peripheral tissues. nih.gov The binding affinity of these analogs to brain and pancreas receptors helps to confirm the presence of distinct receptor populations. nih.gov

Furthermore, structure-activity relationship studies involving N-terminal modifications have shed light on the features that govern selectivity. The acetylation of the N-terminal Tyr(SO3H) in a related CCK-7 analog, for example, resulted in a compound with a 400-fold increased selectivity for CCK-A receptors. nih.gov The design and characterization of such analogs, including those with the Boc protecting group, are crucial for mapping the structural determinants of receptor subtype specificity.

Differentiating the Roles of Central versus Peripheral Cholecystokinin Receptors

The blood-brain barrier restricts the passage of many peptides, leading to different physiological effects when a compound acts centrally versus peripherally. N-terminally protected analogs like this compound are valuable for investigating these distinct roles. The Boc group can influence the lipophilicity and transport characteristics of the peptide, potentially altering its ability to access central receptors.

Studies on analogs such as Boc[diNle]CCK7 have demonstrated effects on both peripheral systems, like pancreatic secretion and gallbladder contraction, and central nervous system-mediated behaviors. nih.gov By comparing the effects of systemically and centrally administered analogs, researchers can differentiate between the peripheral and central actions of CCK. For instance, the anorectic effects of some CCK analogs have been shown to be mediated by peripheral CCK-A receptors. nih.gov The use of specific antagonists in conjunction with these probes further clarifies the receptor populations involved in different physiological responses.

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological effects of this compound and its analogs are typically assessed through a battery of in vitro and in vivo assays that measure their impact on various physiological systems regulated by cholecystokinin.

Modulation of Pancreatic Amylase Secretion

One of the hallmark physiological actions of cholecystokinin is the stimulation of digestive enzyme secretion from the pancreas. The ability of this compound analogs to modulate amylase release from pancreatic acini is a key measure of their CCK-A receptor activity.

Research has shown that the analog Boc[diNle]CCK7 is equipotent to CCK-8 in stimulating amylase release from rat pancreas fragments. nih.gov In contrast, certain cyclic analogs of CCK-8 have been found to be significantly less potent in this assay. nih.gov The potency of various analogs in stimulating amylase secretion provides valuable data for structure-activity relationship studies.

Table 1: Effect of CCK Analogs on Pancreatic Amylase Secretion

| Compound | Relative Potency (vs. CCK-8) | Reference |

| Boc[diNle]CCK7 | Equipotent | nih.gov |

| Cyclic Analog 1 | 40-fold lower | nih.gov |

| Cyclic Analog 2 | 80-fold lower | nih.gov |

This table presents a summary of the relative potencies of different CCK analogs in stimulating pancreatic amylase secretion as reported in the cited literature.

Effects on Gastrointestinal Smooth Muscle Contraction (e.g., Guinea Pig Ileum, Gallbladder)

The contractile effects of cholecystokinin on the smooth muscle of the gastrointestinal tract, such as the gallbladder and the ileum, are another important aspect of its physiological function, primarily mediated by CCK-A receptors. Assays using isolated guinea pig ileum and gallbladder strips are standard methods for evaluating the potency of CCK analogs.

The analog Boc[diNle]CCK7 has been shown to have EC50 values for guinea pig gallbladder and ileum contraction that are similar to those of CCK-8. nih.gov However, some linear Boc-containing CCK analogs have been reported to act as weak antagonists of CCK-8-induced contractions of the guinea pig ileum. nih.gov

Table 2: Contractile Effects of CCK Analogs on Guinea Pig Smooth Muscle

| Compound | Assay | EC50 (nM) | Reference |

| Boc[diNle]CCK7 | Gallbladder Contraction | 3.2 | nih.gov |

| CCK-8 | Gallbladder Contraction | 6.0 | nih.gov |

| Boc[diNle]CCK7 | Ileum Contraction | 3.0 | nih.gov |

| CCK-8 | Ileum Contraction | 2.0 | nih.gov |

This table provides a comparison of the half-maximal effective concentrations (EC50) of Boc[diNle]CCK7 and CCK-8 in inducing contraction of guinea pig gallbladder and ileum smooth muscle.

Neuropharmacological Investigations of Central Nervous System Effects (e.g., Dopaminergic Modulation)

In the central nervous system, cholecystokinin, acting primarily through CCK-B receptors, functions as a neurotransmitter and neuromodulator, influencing processes such as anxiety, satiety, and the activity of dopaminergic pathways. While direct evidence for the neuropharmacological effects of this compound is limited in the provided search results, the study of related analogs provides insights into this area.

The ability of analogs like Boc[diNle]CCK7 to elicit effects in behavioral tests, such as the open-field test, at concentrations similar to CCK-8, suggests that these compounds can be used to probe the central effects of CCK. nih.gov The interaction between CCK and dopamine (B1211576) systems is a significant area of research, and stable CCK analogs are valuable tools for investigating the role of CCK in modulating dopaminergic neurotransmission in various brain regions.

Development as Targeting Agents for Radiopharmaceutical Applications

The peptide this compound, representing the C-terminal sequence of gastrin, serves as a foundational structure for developing potent radiopharmaceuticals. Its analogs are engineered to target specific cancer cell receptors for diagnostic imaging and targeted radionuclide therapy.

Cholecystokinin Receptor Subtype 2 (CCK-2R) Targeting in Medullary Thyroid Carcinoma (MTC) Research

The cholecystokinin subtype 2 receptor (CCK-2R) has emerged as a highly promising molecular target for nuclear medicine applications, particularly in the management of Medullary Thyroid Carcinoma (MTC). nih.govnih.gov Research has confirmed that CCK-2R is expressed at high incidence and density in over 90% of MTC cases. nih.gov This overexpression provides a clear rationale for using radiolabeled peptide analogs to seek out and bind to these cancer cells. nih.govnih.gov

The clinical challenge in MTC lies in detecting small metastases and effectively treating advanced, unresectable disease, for which current therapeutic options are limited. nih.gov Targeting CCK-2R with peptide-based radiopharmaceuticals offers a personalized theranostic approach, combining both diagnosis and therapy. nih.govsnmjournals.org Imaging studies using these agents have demonstrated a higher tumor detection rate for MTC compared to other methods like somatostatin (B550006) receptor imaging. snmjournals.org Beyond MTC, CCK-2R is also a viable target in other malignancies, including small-cell lung cancer, gastrointestinal stromal tumors, and astrocytomas. nih.govnih.gov

Strategies for Chelator Conjugation and Radiometal Labeling (e.g., DOTA)

To function as a radiopharmaceutical, a targeting peptide like a minigastrin analog must be stably linked to a radioactive metal isotope. This is achieved by conjugating a chelator to the peptide sequence. The most common strategy involves the use of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), a highly effective chelating agent.

The DOTA cage is chemically attached to the N-terminal end of the peptide analog. This modification allows for the stable coordination of various diagnostic and therapeutic radiometals. For instance, DOTA-conjugated peptides can be labeled with:

Gallium-68 (⁶⁸Ga) for diagnostic imaging using Positron Emission Tomography (PET).

Indium-111 (¹¹¹In) for Single-Photon Emission Computed Tomography (SPECT) imaging. snmjournals.org

Lutetium-177 (¹⁷⁷Lu) for Peptide Receptor Radionuclide Therapy (PRRT). snmjournals.org

This "theranostic" flexibility, where the same peptide conjugate can be used for both imaging and therapy by simply changing the radiometal, is a cornerstone of modern radiopharmaceutical development. nih.gov The development of analogs such as DOTA-MGS5 and CP04 (a DOTA-conjugated minigastrin analog) exemplifies this approach, where the core peptide sequence is optimized and then coupled with DOTA to create a versatile agent for clinical use. snmjournals.org

Preclinical Assessment of Radiolabeled Analogs for Receptor Affinity and Cellular Internalization

Before clinical use, radiolabeled peptide analogs undergo rigorous preclinical evaluation to determine their effectiveness. Key parameters assessed are receptor binding affinity and the rate of cellular internalization.

Receptor Affinity: The binding affinity of a peptide analog to the CCK-2R is a critical measure of its potential effectiveness. This is typically determined through competitive binding assays, which calculate the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity. Studies on the analog DOTA-MGS5, for example, demonstrated very high affinity for CCK-2R, with IC50 values below 1 nM, which is comparable to the natural ligand pentagastrin (B549294) and other analogs like DOTA-MG11 and CP04. snmjournals.org

Receptor Affinity (IC50) of DOTA-Peptides for CCK-2R

| Compound | IC50 (nM) |

|---|---|

| DOTA-MGS5 | < 1 |

| natIn-DOTA-MGS5 | < 1 |

| natLu-DOTA-MGS5 | < 1 |

| natGa-DOTA-MGS5 | < 1 |

| Pentagastrin | < 1 |

| DOTA-MG11 | < 1 |

| CP04 | < 1 |

Data sourced from competition assays against ¹²⁵I-Tyr¹²-Gastrin-I. snmjournals.org

Cellular Internalization: An effective therapeutic radiopharmaceutical must not only bind to the cancer cell surface but also be internalized by the cell. innoprot.com This ensures that the cytotoxic radiation emitted by the radiometal is delivered directly to the tumor cell, maximizing its therapeutic effect while minimizing damage to surrounding healthy tissue.

Internalization assays are conducted using CCK-2R-expressing cell lines (e.g., A431-CCK2R cells). snmjournals.org The radiolabeled peptide is incubated with the cells, and the amount of radioactivity taken up by the cells is measured over time. For example, ¹¹¹In-DOTA-MGS5 showed a remarkably high cellular uptake, reaching over 60% in A431-CCK2R cells after a 4-hour incubation period. snmjournals.org This was a considerable improvement compared to the uptake of other analogs like ¹¹¹In-CP04, which was approximately 15-30%. snmjournals.org Efflux studies further confirmed that once internalized, the radioactivity was largely retained within the cell, which is a desirable characteristic for therapy. snmjournals.org

Cellular Uptake of Radiolabeled Analogs in A431-CCK2R Cells

| Radiopeptide | Cell Uptake (2h incubation) |

|---|---|

| ¹¹¹In-DOTA-MGS5 | 50% - 60% |

| ⁶⁸Ga-DOTA-MGS5 | 50% - 60% |

| ¹⁷⁷Lu-DOTA-MGS5 | 50% - 60% |

| Radiolabeled CP04 | 15% - 30% |

Nonspecific uptake in mock cells without the receptor was below 1.5%, confirming receptor-specific binding. snmjournals.org

Emerging Research Directions and Future Prospects for Boc Met Gly Trp Met Asp Phe Nh2 Analogs

Exploration of Novel Peptidomimetic and Non-Peptide Scaffolds with Enhanced Selectivity

While peptide-based ligands have been instrumental in understanding CCK receptor function, their therapeutic utility is often limited by poor metabolic stability and low oral bioavailability. Consequently, a major research focus has been the design of peptidomimetic and non-peptide scaffolds that mimic the bioactive conformation of CCK peptides while offering superior drug-like properties.

Peptidomimetics , such as peptoids, represent a key area of exploration. In this approach, the peptide backbone is modified, for instance by shifting side chains to the backbone nitrogen atoms, to create structures that are resistant to proteolytic degradation. Molecular modeling of CCK1-selective tripeptide antagonists has been used to identify their bioactive conformation, which in turn has guided the design of novel peptoid structures that maintain this conformation through non-covalent interactions like hydrogen bonding and π-stacking. nih.gov This strategy has led to potent and selective CCK1 receptor antagonists. nih.gov

Non-peptide scaffolds have shown significant promise, with several distinct chemical classes being developed. Early discoveries, such as the benzodiazepine-based antagonist asperlicin isolated from the fungus Aspergillus alliaceus, demonstrated that small molecules could potently and selectively target CCK receptors. physiology.org This finding spurred the development of numerous synthetic non-peptide ligands. Research has identified that minor modifications to these scaffolds can dramatically alter their function. For example, within a series of benzodiazepine-based ligands, the addition of a single methyl group was shown to convert a CCK1 receptor antagonist into a partial agonist. pnas.org Similarly, structure-activity relationship studies on disubstituted indole frameworks have led to the identification of potent non-peptide CCK2 receptor antagonists and agonists. nih.govfrontiersin.org The discovery that simple N-methylation of an indole-based antagonist scaffold could confer agonist activity highlights the subtle structural requirements for receptor activation. frontiersin.org

These efforts aim to achieve enhanced selectivity for either the CCK1 or CCK2 receptor subtype, which is crucial for targeted therapy and minimizing off-target effects. The CCK1 receptor is primarily involved in gastrointestinal functions like satiety and pancreatic secretion, while the CCK2 (or gastrin) receptor mediates gastric acid secretion and is implicated in anxiety and certain cancers. nih.govnih.gov

| Scaffold Type | Example Compound Class | Receptor Target(s) | Key Findings |

| Peptidomimetic | Peptoids | CCK1R | Designed based on the bioactive conformation of peptide antagonists; show potent and selective CCK1 antagonism. nih.gov |

| Non-Peptide | Benzodiazepines (e.g., Devazepide) | CCK1R / CCK2R | Can act as potent and selective antagonists or agonists; function can be switched by minor chemical modifications. pnas.orgnih.gov |

| Non-Peptide | Disubstituted Indoles | CCK2R | N-methylation of the indole nitrogen can convert an antagonist into an agonist. nih.govfrontiersin.org |

| Non-Peptide | Ureidoacetamides | CCK Receptors | Developed as acyclic analogs of active benzodiazepines. nih.gov |

Integration of Multi-Omics Data in Peptide Ligand Design and Evaluation

The design and evaluation of novel peptide ligands are being revolutionized by the integration of multi-omics data, which provides a holistic view of the biological system. This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to yield deeper mechanistic insights, identify novel targets, and stratify patient populations.

In the context of CCK receptor-targeting peptides, multi-omics can be applied in several ways:

Target Identification and Validation: Transcriptomic and proteomic analyses of tumor tissues can confirm the high expression of CCK receptors (like CCK2R) in specific cancers, such as medullary thyroid carcinomas and small cell lung cancer, validating them as viable targets for peptide-based diagnostics and radionuclide therapy. nih.gov Multi-omics analysis of tumor microenvironments can further reveal pathways and biomarkers associated with receptor expression and function. nih.gov

Understanding Disease Pathophysiology: In metabolic diseases like obesity, integrating genomics, proteomics, and metabolomics data from patient cohorts can help elucidate the complex interplay of factors that lead to impaired CCK signaling. This knowledge can guide the design of ligands, such as PAMs that correct specific signaling deficits. nih.govresearchgate.net

Predicting Therapeutic Response: Multi-omics signatures from patients could potentially predict their response to a CCK receptor-targeting drug. For example, the genomic background or the proteomic profile of a patient's tumor might indicate a higher likelihood of responding to CCK2R-targeted radiotherapy.

Rational Ligand Design: While still an emerging field, integrating multi-omics data with computational modeling can enhance rational drug design. researchgate.net For instance, understanding the genetic variations (genomics) in the CCK receptor across a population can inform the design of ligands that are effective for a broader range of individuals. Proteomic techniques can identify protein-protein interactions downstream of receptor activation, helping to map the signaling pathways that should be targeted by biased agonists.

Although the direct application of comprehensive multi-omics integration for designing specific CCK receptor ligands is still in its early stages, it represents a powerful future direction for developing personalized and more effective peptide-based therapeutics.

Translational Research Challenges and Opportunities for Cholecystokinin (B1591339) Receptor-Targeting Peptides

The translation of promising peptide analogs from preclinical research to clinical application is fraught with challenges but also presents significant opportunities for addressing unmet medical needs.

Challenges:

Metabolic Instability: Native peptides are rapidly degraded by peptidases in vivo. While significant progress has been made in creating more stable analogs, achieving a desirable pharmacokinetic profile remains a primary hurdle.

Nephrotoxicity: A major challenge for radiolabeled CCK2R-targeting peptides used in cancer therapy is high uptake and retention in the kidneys. This can lead to nephrotoxicity, limiting the therapeutic dose of radiation that can be safely administered. Strategies to mitigate this include modifying the peptide sequence to alter its charge and clearance properties.

Clinical Efficacy of Agonists: As noted, full CCK1R agonists for obesity have not demonstrated sufficient efficacy over diet and exercise in clinical trials, and concerns about side effects remain. pnas.orgnih.gov This has necessitated a shift toward more nuanced approaches like allosteric modulation and biased agonism.

Tumor Heterogeneity: The expression of CCK receptors can vary significantly among different tumor types and even within the same tumor, which can affect the efficacy of receptor-targeted therapies.

Opportunities:

Oncological Applications: CCK2R is overexpressed in several malignancies, most notably medullary thyroid carcinoma (MTC) and small cell lung cancer. This presents a major opportunity for "theranostics"—using radiolabeled peptide analogs for both imaging (diagnosis and staging) and targeted radionuclide therapy. nih.gov Recent developments in stabilizing these peptides against enzymatic degradation have led to new analogs with improved tumor uptake and better tumor-to-kidney ratios, renewing promise for their clinical translation.

Obesity and Metabolic Disorders: The CCK1 receptor remains a compelling target for managing obesity. pnas.org The development of PAMs and biased agonists that offer a potentially safer and more physiologically attuned method of appetite regulation is a significant opportunity. pnas.orgnih.gov

Gastrointestinal Disorders: Given the role of CCK1 receptors in GI motility, antagonists targeting this receptor are being explored for conditions such as irritable bowel syndrome and pancreatitis. nih.gov

The journey of developing analogs of Boc-Met-Gly-Trp-Met-Asp-Phe-NH2 from simple peptide ligands to sophisticated modulators and targeted therapeutics highlights the dynamic evolution of peptide drug discovery. Overcoming the existing challenges through innovative chemical and pharmacological strategies will be key to unlocking their full therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Met-Gly-Trp-Met-Asp-Phe-NH2, and how are purity and identity validated?

- Methodology : Solid-phase peptide synthesis (SPPS) is typically employed, using Boc (tert-butyloxycarbonyl) chemistry for amino acid protection. After synthesis, reverse-phase HPLC (RP-HPLC) is used to assess purity (>95% required for most studies), while mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm molecular identity .

- Key Data :

- Molecular formula: C₄₁H₅₆N₈O₁₀S₂ .

- Critical parameters: Reaction time, temperature, and deprotection efficiency (monitored via Kaiser test).

Q. What are the primary challenges in stabilizing this compound during storage?

- Methodology : Stability tests under varying conditions (pH, temperature, light exposure) using accelerated degradation studies. Lyophilization with cryoprotectants (e.g., trehalose) is recommended for long-term storage at -20°C in amber vials to prevent oxidation and hydrolysis .

- Data Contradictions : While some studies suggest aqueous buffers are sufficient for short-term storage, others report methionine oxidation in aqueous solutions after 48 hours at 4°C .

Advanced Research Questions

Q. How can researchers design experiments to investigate the receptor-binding specificity of this compound in neuropeptide systems?

- Methodology :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ¹²⁵I-CCK8) in cell membranes expressing target receptors (e.g., cholecystokinin receptors).

- Structural Analysis : Circular dichroism (CD) to confirm secondary structure integrity in physiological buffers.

- Data Validation : Cross-reference with mutational studies to identify critical residues (e.g., Trp and Asp interactions) .

- Experimental Pitfalls : Non-specific binding due to peptide aggregation; mitigate via dynamic light scattering (DLS) pre-screening .

Q. How should conflicting data on this compound’s enzymatic degradation rates be resolved?

- Methodology :

- Comparative Studies : Replicate degradation assays under standardized conditions (e.g., 37°C in human serum vs. rodent serum).

- Analytical Techniques : Use LC-MS/MS to quantify degradation products and identify cleavage sites.

- Statistical Analysis : Apply ANOVA to assess inter-lab variability in reported half-lives .

Q. What strategies optimize the conjugation of this compound to fluorescent probes without disrupting bioactive regions?

- Methodology :

- Site-Specific Labeling : Introduce cysteine residues at non-critical positions (e.g., N-terminus) for maleimide-based fluorophore attachment.

- Activity Validation : Post-conjugation bioassays (e.g., cAMP inhibition for CCK receptor ligands) to confirm retained functionality .

- Characterization : Size-exclusion chromatography (SEC) to monitor aggregation post-labeling .

Methodological Guidance Table

Critical Considerations for Experimental Design

- Reproducibility : Document all synthesis batches with LOT numbers and storage conditions .

- Ethical Compliance : For in vivo studies, ensure protocols adhere to institutional animal care guidelines (e.g., IACUC) .

- Data Transparency : Publish raw MS spectra and HPLC chromatograms in supplementary materials to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.